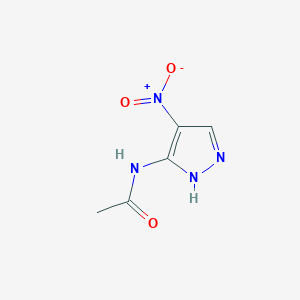

N-(4-nitro-1H-pyrazol-5-yl)acetamide

Descripción general

Descripción

Es un inhibidor de la integrasa de segunda generación que se derivó estructuralmente de un compuesto anterior, dolutegravir, por científicos de Gilead Sciences . Bictegravir Sodio es conocido por su alta eficacia y baja citotoxicidad, lo que lo convierte en un componente valioso en la terapia antirretroviral .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Bictegravir Sodio implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. Los pasos clave incluyen:

- Formación del anillo de oxazepina.

- Introducción del grupo trifluorobencilo.

- Conversión final a la forma de sal sódica .

Métodos de Producción Industrial

La producción industrial de Bictegravir Sodio generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

- Uso de materiales de partida de alta pureza.

- Control estricto de las condiciones de reacción, como temperatura, presión y pH.

- Pasos de purificación, incluida la cristalización y la filtración para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Bictegravir Sodio experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en el compuesto.

Sustitución: Se pueden llevar a cabo reacciones de sustitución nucleofílica y electrófila para introducir diferentes sustituyentes.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: En las reacciones de sustitución se emplean reactivos como halógenos, haluros de alquilo y ácidos.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales como grupos alquilo, arilo o halógeno .

Aplicaciones Científicas De Investigación

Bictegravir Sodio tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar los inhibidores de la integrasa y sus interacciones con el ADN viral.

Biología: Se investiga por sus efectos sobre la replicación viral y la integración en los genomas del huésped.

Medicina: Un componente clave en la terapia antirretroviral para el tratamiento de la infección por VIH-1.

Industria: Employed in the development of new antiviral drugs and therapeutic regimens.

Mecanismo De Acción

Bictegravir Sodio ejerce sus efectos inhibiendo la actividad de transferencia de cadena de la integrasa del VIH-1, una enzima crucial para la integración del ADN viral en el genoma del huésped. Al unirse al sitio activo de la enzima integrasa, Bictegravir Sodio evita la inserción del ADN viral, bloqueando así la replicación y propagación viral . Los objetivos moleculares incluyen la enzima integrasa y el ADN viral, y las vías involucradas están relacionadas con el ciclo de replicación viral .

Comparación Con Compuestos Similares

Compuestos Similares

Dolutegravir: El precursor de Bictegravir Sodio, también un inhibidor de la integrasa.

Raltegravir: Otro inhibidor de la integrasa utilizado en el tratamiento de la infección por VIH-1.

Elvitegravir: Un compuesto similar con una estructura química diferente pero un mecanismo de acción similar.

Unicidad de Bictegravir Sodio

Bictegravir Sodio es único debido a su perfil farmacocinético mejorado, mayor potencia y menor citotoxicidad en comparación con sus predecesores. Tiene una vida media más larga, lo que permite la dosificación una vez al día sin la necesidad de un agente de potenciación . Además, ha demostrado un mejor perfil de resistencia, lo que lo hace eficaz contra cepas de VIH-1 que son resistentes a otros inhibidores de la integrasa .

Actividad Biológica

N-(4-nitro-1H-pyrazol-5-yl)acetamide is a compound that belongs to the class of pyrazole derivatives, which have garnered significant attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be structurally represented as follows:

This compound features a pyrazole ring with a nitro group at the 4-position and an acetamide group, which enhances its solubility and reactivity in biological systems. The presence of the nitro group is particularly significant as it often influences the compound's biological activity.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from pyrazole scaffolds have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| A | 0.0039 | Staphylococcus aureus |

| B | 0.025 | Escherichia coli |

2. Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The mechanism involves blocking the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells. The mechanism often involves induction of apoptosis and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Apoptosis induction |

| A549 | 48 | Autophagy without apoptosis |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.

- Molecular Docking Studies : Computational studies suggest that this compound can interact favorably with proteins involved in cell signaling pathways .

Case Studies

- Anticancer Efficacy : A study conducted on various pyrazole derivatives indicated that modifications at specific positions on the pyrazole ring can enhance anticancer activity. For instance, substituents at the 4-position significantly increased cytotoxicity against ovarian cancer cells .

- Antimicrobial Testing : In another study, a series of pyrazole derivatives were screened for antimicrobial activity, revealing that those with electron-withdrawing groups like nitro exhibited stronger antibacterial effects compared to their unsubstituted counterparts .

Propiedades

IUPAC Name |

N-(4-nitro-1H-pyrazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-3(10)7-5-4(9(11)12)2-6-8-5/h2H,1H3,(H2,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMPQAQKCPHLPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600147 | |

| Record name | N-(4-Nitro-1H-pyrazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16461-96-4 | |

| Record name | N-(4-Nitro-1H-pyrazol-3-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16461-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Nitro-1H-pyrazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.